molecular formula C6H3BrN2OS B580559 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 1239460-83-3

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No. B580559
M. Wt: 231.067
InChI Key: FWUCJJDPOLSFEF-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C6H3BrN2S . It has been studied for its potential as an antitubercular agent .


Synthesis Analysis

The synthesis of thieno[2,3-D]pyrimidin-4(3H)-ones, including 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one, has been reported in the literature . The compounds were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .


Molecular Structure Analysis

The molecular structure of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 215.070 Da and a monoisotopic mass of 213.920029 Da .


Physical And Chemical Properties Analysis

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one has a density of 1.9±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a flash point of 141.2±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Biochemical and Biological Properties

  • 5-Bromotubercidin, a synthetic analogue of this compound, has been shown to interfere with several cellular processes. It inhibits mammalian cell growth and the synthesis of high-molecular-weight cellular RNA species, such as mRNA and rRNA, without inhibiting picornavirus RNA synthesis. This property makes it valuable as a metabolic probe for studying cell-virus relationships and could be useful in selective inactivation of replicating picornaviruses (Brdar & Reich, 2008).

Inhibition of Protein Kinases

  • A novel series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, derived from 3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile, were developed as multitarget Ser/Thr kinases inhibitors. These compounds specifically inhibit CK1δ/ε and CLK1, demonstrating their potential as inhibitors for certain protein kinases (Loidreau et al., 2015).

Antimicrobial Applications

  • New derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, synthesized from 5-bromo-2-chloronicotinonitrile, displayed excellent activity against various microorganisms, except for specific strains. This highlights the antimicrobial potential of these derivatives (Farghaly & Hassaneen, 2013).

Synthesis and Catalysis

  • The synthesis and applications of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are key precursors for medicinal and pharmaceutical industries, have been extensively studied. Their synthesis using various hybrid catalysts, including organocatalysts and nanocatalysts, highlights their broad applicability in drug discovery research (Parmar, Vala, & Patel, 2023).

Antitumor Activity

  • Pyrrolo[2,3-d]pyrimidin-4-ones, related to this compound, have shown significant antitumor activity. They were tested on various human cancer cell lines, indicating their potential as antiproliferative agents in cancer treatment. Their ability to induce apoptosis in cancer cells is a key aspect of their antitumor properties (Atapour-Mashhad et al., 2011).

Future Directions

The future directions for the study of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one could include further exploration of its potential as an antitubercular agent . Additionally, its derivatives could be evaluated for their in vitro cytotoxicity against various cancer cell lines .

properties

IUPAC Name

5-bromo-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUCJJDPOLSFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732546
Record name 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one

CAS RN

1239460-83-3
Record name 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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